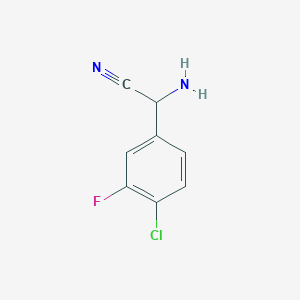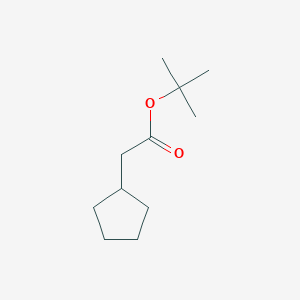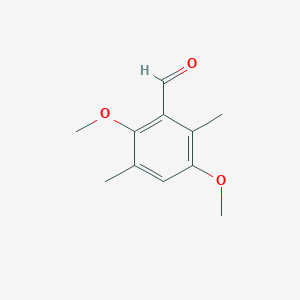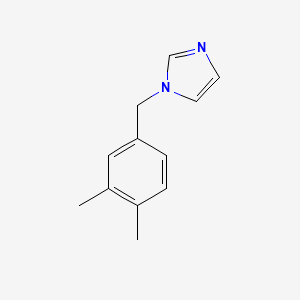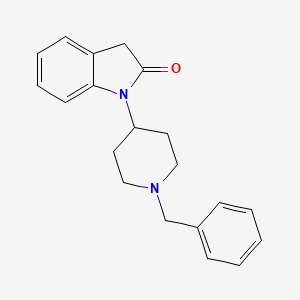
1-(1-benzylpiperidin-4-yl)-3H-indol-2-one
Übersicht
Beschreibung
1-(1-benzylpiperidin-4-yl)-3H-indol-2-one is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique structure that combines the indoline and piperidine moieties, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-benzylpiperidin-4-yl)-3H-indol-2-one typically involves the reaction of indoline-2-one with 1-benzylpiperidine. One common method includes the use of a base such as sodium hydride to deprotonate the indoline-2-one, followed by nucleophilic substitution with 1-benzylpiperidine. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1-benzylpiperidin-4-yl)-3H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced indoline derivatives.
Substitution: Formation of halogenated indoline derivatives.
Wissenschaftliche Forschungsanwendungen
1-(1-benzylpiperidin-4-yl)-3H-indol-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 1-(1-benzylpiperidin-4-yl)-3H-indol-2-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as acetylcholine esterase, which plays a role in neurotransmission. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. Additionally, the compound may interact with various receptors and ion channels, modulating their activity and contributing to its overall pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
1-Benzylpiperidine: Shares the piperidine moiety but lacks the indoline structure.
Indoline-2-one: Contains the indoline structure but lacks the piperidine moiety.
1-Benzyl-1H-indole: Similar indole structure but different substitution pattern.
Uniqueness: 1-(1-benzylpiperidin-4-yl)-3H-indol-2-one is unique due to its combined indoline and piperidine moieties, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C20H22N2O |
|---|---|
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
1-(1-benzylpiperidin-4-yl)-3H-indol-2-one |
InChI |
InChI=1S/C20H22N2O/c23-20-14-17-8-4-5-9-19(17)22(20)18-10-12-21(13-11-18)15-16-6-2-1-3-7-16/h1-9,18H,10-15H2 |
InChI-Schlüssel |
ZRIOIQJUIUJPED-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1N2C(=O)CC3=CC=CC=C32)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details













Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
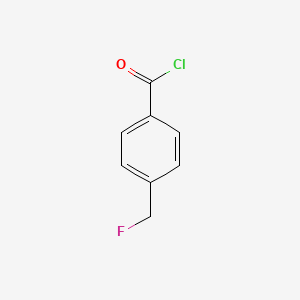
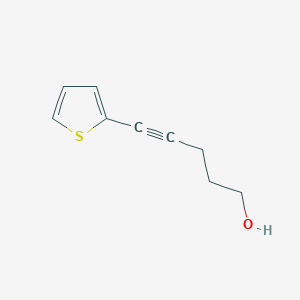
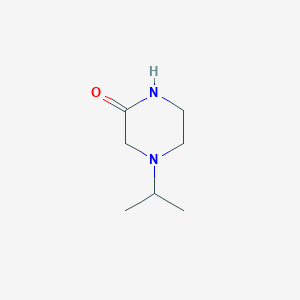
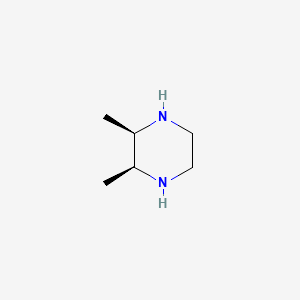
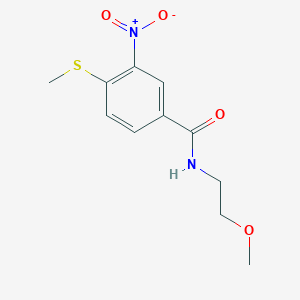
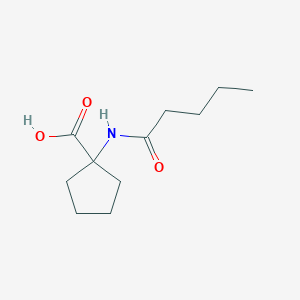
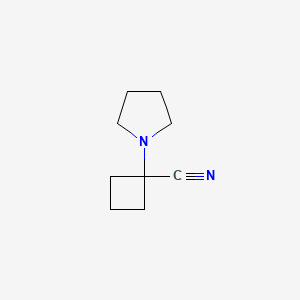
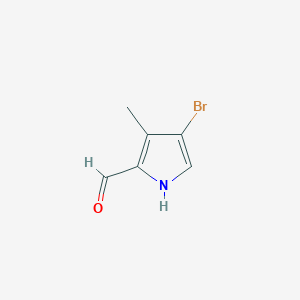
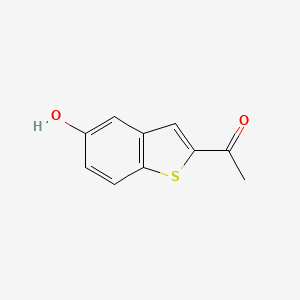
![7-Fluorobenzo[d]isothiazol-4-ol](/img/structure/B8751919.png)
